N-(2,3-dimethylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
N-(2,3-Dimethylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic carboxamide compound featuring an oxazole core substituted with a pyrazine carboxamide group and a 2,3-dimethylphenyl carboxamide moiety. Its molecular formula is C₁₈H₁₇N₅O₃, with a molecular weight of 351.37 g/mol. Pyrazine carboxamides are typically synthesized via condensation reactions between pyrazine carboxylic acids and amines, employing coupling agents like triphenylphosphite .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-10-4-3-5-12(11(10)2)20-16(24)14-9-25-17(21-14)22-15(23)13-8-18-6-7-19-13/h3-9H,1-2H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHULFMJSWUKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Oxazole ring : A five-membered ring containing one oxygen and one nitrogen atom.
- Pyrazine ring : A six-membered ring with two nitrogen atoms.
- Carboxamide groups : Contributing to its solubility and interaction with biological targets.
Antiparasitic Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antiparasitic activity. Specifically, they have shown promise as inhibitors of enzymes involved in sterol biosynthesis in pathogens such as Leishmania. The inhibition of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1 , is critical for the survival of these parasites, suggesting potential applications in treating leishmaniasis and related diseases .
Enzyme Inhibition
Research has demonstrated that the compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on similar oxazole derivatives have indicated their ability to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition could lead to applications in skin lightening agents .
Case Studies
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxazole derivatives. It reported that modifications on the phenyl ring significantly impacted the inhibitory potency against tyrosinase. For example, a derivative with a hydroxyl group showed a notable IC50 value of 0.51 μM, indicating strong inhibitory activity compared to other tested compounds .
Cytotoxicity Studies
In vitro cytotoxicity assessments were conducted using B16F10 melanoma cells to evaluate the safety profile of related compounds. Compounds exhibiting potent enzyme inhibition were tested at varying concentrations (0, 1, 2, and 5 μM) over 48 and 72 hours. The results revealed varying degrees of cytotoxicity, with some compounds demonstrating acceptable safety margins while maintaining biological efficacy .
| Compound | IC50 (μM) | Target Enzyme | Notes |
|---|---|---|---|
| Compound 1 | 0.51 | Tyrosinase | Strong inhibition |
| Compound 2 | 40.42 | Tyrosinase | Moderate inhibition |
| Compound 3 | >200 | Tyrosinase | Weak inhibition |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the oxazole ring.
- Introduction of the pyrazine moiety.
- Addition of carboxamide groups through acylation reactions.
These synthetic routes are crucial for generating analogs with enhanced biological activity or improved pharmacokinetic properties .
Comparison with Similar Compounds
Key Observations :
- Oxazole vs. Thiazole/Other Heterocycles: The oxazole ring in the target compound introduces distinct electronic properties compared to thiazole (in ) or pyrazine-only analogs (in ).
- Substituent Effects : The 2,3-dimethylphenyl group increases lipophilicity (logP ~2.5 estimated) compared to alachlor’s 2,6-diethylphenyl (logP ~3.0), suggesting differences in membrane permeability .
- Hydrogen Bonding: The dual carboxamide groups in the target compound provide two hydrogen bond donors and five acceptors (amide O, pyrazine N), surpassing alachlor’s single donor (amide NH) and three acceptors (Cl, ether O, amide O). This may enhance solubility in polar solvents .
Physicochemical and Pharmacokinetic Properties
Implications :
- Alachlor’s lower TPSA and higher logP correlate with its herbicidal activity, favoring lipid membrane interactions in plants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
